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molecular formula C20H20F3N3OS B8486828 Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-

Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-

Cat. No. B8486828
M. Wt: 407.5 g/mol
InChI Key: FNDNSHARJHHPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235661B2

Procedure details

The solution from Example 25C (2 mL) and 1-(2-methoxyphenyl)piperazine (192 mg) were processed as described in Example 25D to provide the title compound. 1H NMR (CDCl3, 300 MHz) δ 3.11 (4H, t, J=4.8 Hz), 3.45 (4H, J=4.8 Hz), 4.19 (s, 3H), 4.30 (s, 2H), 6.90 (4H, m), 7.80 (1H, s), 8.63 (1H, m), 9.20 (1H, m). MS (DCI/NH3) m/z 408.2 (M+H)+. Anal. Calcd for C20H20N3F3OS: C, 58.96; H, 4.95; N, 10.31. Found: C, 58.98; H, 4.95; N, 10.53.
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[S:15][C:14]2[C:9](=[N:10][CH:11]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:13]=2)[CH:8]=1)(=O)=O.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1>>[CH3:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:28]1[CH2:33][CH2:32][N:31]([CH2:6][C:7]2[S:15][C:14]3[C:9](=[N:10][CH:11]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:13]=3)[CH:8]=2)[CH2:30][CH2:29]1

Inputs

Step One
Name
solution
Quantity
2 mL
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC2=NC=C(C=C2S1)C(F)(F)F
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC1=CC2=NC=C(C=C2S1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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